molecular formula C18H14Br2O4 B288008 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

カタログ番号 B288008
分子量: 454.1 g/mol
InChIキー: CUHZYJWFKFDMDT-BQYQJAHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as DBET, is a small molecule inhibitor that has shown promising results in cancer research. DBET has been studied extensively for its ability to target and degrade BET proteins, which play a critical role in the regulation of gene expression.

作用機序

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one binds to the bromodomain of BET proteins, leading to their degradation through the ubiquitin-proteasome pathway. This results in the downregulation of genes that are regulated by BET proteins. The mechanism of action of 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is highly selective, targeting only BET proteins and not other bromodomain-containing proteins.
Biochemical and Physiological Effects:
3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases.

実験室実験の利点と制限

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has several advantages for use in lab experiments. It is highly selective, targeting only BET proteins and not other bromodomain-containing proteins. It has also been shown to have low toxicity in vitro. However, 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has some limitations, including its low solubility in water and its instability in aqueous solutions.

将来の方向性

There are several future directions for the study of 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. One potential area of research is the development of new cancer therapies based on 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. Another area of research is the study of the anti-inflammatory effects of 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one and its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to optimize the synthesis process for 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one and to improve its solubility and stability in aqueous solutions.

合成法

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one can be synthesized through a multi-step synthesis process involving several chemical reactions. The synthesis process involves the use of reagents such as bromine, sodium hydroxide, and acetic anhydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been extensively studied for its potential use in cancer research. It has been shown to selectively target and degrade BET proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various types of cancer, including leukemia, lymphoma, and solid tumors. 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer therapies.

特性

製品名

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

分子式

C18H14Br2O4

分子量

454.1 g/mol

IUPAC名

3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14Br2O4/c1-2-24-16-6-4-3-5-11(16)7-8-15(21)13-9-12(19)10-14(20)18(23)17(13)22/h3-10H,2H2,1H3,(H,22,23)/b8-7+

InChIキー

CUHZYJWFKFDMDT-BQYQJAHWSA-N

異性体SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

正規SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。